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Compound of Interest

Compound Name: Heptane-1,2,7-triol

Cat. No.: B1591789

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available technical information
on heptane-1,2,7-triol. Extensive searches of scientific literature and chemical databases have
yielded no evidence of the natural occurrence of this compound in plant, microbial, or animal
sources. Therefore, this guide focuses on its chemical identity and potential synthetic
pathways, which are of primary relevance to researchers interested in its synthesis and
potential applications.

Introduction

Heptane-1,2,7-triol (CAS No. 37939-50-7) is a seven-carbon aliphatic chain with three
hydroxyl groups located at positions 1, 2, and 7. The presence of these polar hydroxyl groups
on a flexible hydrocarbon backbone suggests potential applications as a building block in the
synthesis of more complex molecules, or as a component in the formulation of specialty
chemicals such as surfactants and plasticizers.[1] Currently, heptane-1,2,7-triol is available
commercially from various chemical suppliers, indicating its utility in research and development.
[2] This document aims to provide a concise technical overview of its known properties and a
plausible, though not experimentally verified, synthetic approach.

Chemical and Physical Properties

The key physicochemical properties of heptane-1,2,7-triol, compiled from various chemical
database entries, are summarized in Table 1. These properties are crucial for its handling,
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storage, and application in a laboratory or industrial setting.

Property Value Source
Molecular Formula C7H1603 ChemScene[2]
Molecular Weight 148.20 g/mol ChemScene[2]
CAS Number 37939-50-7 ChemScene[2]
White or Colorless to Light
Appearance yellow powder to lump to clear ~ TCI America
liquid
Purity >95.0% (GC) TCI America
Storage Sealed in dry, 2-8°C ChemScene[2]
SMILES c(ccc(co)o)ceco ChemScene[2]
Topological Polar Surface Area
(TPSA) 60.69 A2 ChemScene[2]
logP -0.1077 ChemScene[2]
Hydrogen Bond Donors 3 ChemScene[2]
Hydrogen Bond Acceptors 3 ChemScene[2]
Rotatable Bonds 6 ChemScene[2]

Synthesis of Heptane-1,2,7-triol

While specific, detailed experimental protocols for the synthesis of heptane-1,2,7-triol are not
readily available in the reviewed literature, a plausible synthetic route can be proposed based
on established organic chemistry principles. A potential pathway could involve the
dihydroxylation of a terminal alkene, followed by functional group manipulation to introduce the
third hydroxyl group.

Proposed Synthetic Pathway
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A hypothetical multi-step synthesis of heptane-1,2,7-triol is outlined below. This pathway
utilizes commercially available starting materials and common organic reactions.

o Step 1: Grignard Reaction. The synthesis could commence with the reaction of 5-bromo-1-
pentene with magnesium to form the corresponding Grignard reagent. This reagent would
then react with formaldehyde to yield 6-hepten-1-ol.

o Step 2: Dihydroxylation. The terminal double bond of 6-hepten-1-ol can be dihydroxylated to
form heptane-1,6,7-triol. This can be achieved using various reagents, such as osmium
tetroxide (in catalytic amounts) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or
through cold, dilute potassium permanganate.

o Step 3: Selective Protection. To differentiate the hydroxyl groups and achieve the desired
1,2,7-triol, selective protection of the 1- and 6-hydroxyl groups could be performed.

o Step 4: Oxidation and Reduction (or other functional group interconversion). The remaining
unprotected hydroxyl group at position 7 would then need to be converted to a different
functionality and a new hydroxyl group introduced at position 2. A more direct, albeit
potentially challenging, approach would be the direct selective oxidation of the secondary
hydroxyl group at C-6 to a ketone, followed by a Baeyer-Villiger oxidation, hydrolysis, and
subsequent reduction steps to achieve the desired 1,2,7-triol arrangement. A simpler, though
longer, route might involve protection, oxidation, and subsequent functional group
interconversions.

Note: This proposed pathway is hypothetical and would require experimental validation and
optimization.

Logical Workflow for a Potential Synthesis

The following diagram illustrates the logical flow of a potential synthetic route to heptane-1,2,7-
triol.
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Hypothetical Synthesis of Heptane-1,2,7-triol
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Caption: A logical workflow for a proposed synthesis of heptane-1,2,7-triol.

Biological Activity

As of the date of this report, there is no published information regarding the biological activity of
heptane-1,2,7-triol. Its structural similarity to other short-chain polyols might suggest potential
roles as humectants or cryoprotectants, but any such properties would need to be determined
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experimentally. For researchers in drug development, this compound represents an unexplored
chemical entity.

Conclusion

Heptane-1,2,7-triol is a synthetic triol for which no natural sources have been identified. Its
chemical and physical properties are well-defined, and it is commercially available for research
purposes. While detailed synthetic procedures are not readily available in the public domain,
plausible synthetic routes can be devised from common starting materials. The lack of data on
its biological activity presents an opportunity for future investigation by researchers in the fields
of chemistry, materials science, and pharmacology. Professionals in drug development may
find its unique structure to be of interest as a scaffold or building block for novel therapeutic
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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